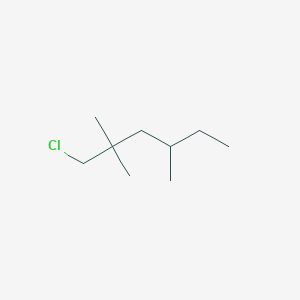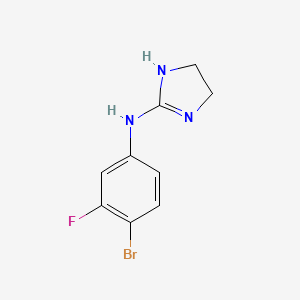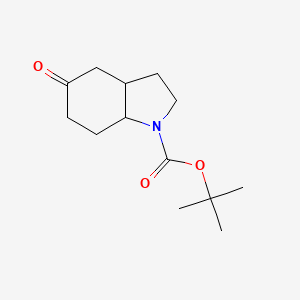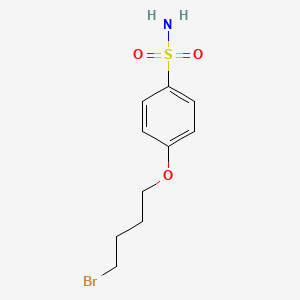
1-Chloro-2,2,4-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,4-trimethylhexane is an organic compound with the molecular formula C9H19Cl. It belongs to the class of chlorinated alkanes, which are hydrocarbons containing one or more chlorine atoms attached to the carbon chain. This compound is characterized by its branched structure, with three methyl groups attached to the hexane backbone. It is used in various chemical processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,4-trimethylhexane can be synthesized through the chlorination of 2,2,4-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the chlorination process is carried out under optimized conditions to maximize yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,2,4-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used. The reaction conditions may vary depending on the desired mechanism (SN1 or SN2).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote the elimination of hydrogen chloride (HCl) to form alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or other substituted alkanes, depending on the nucleophile used.
Elimination Reactions: The primary product is an alkene, such as 2,2,4-trimethylhex-1-ene.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,4-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology: While not directly used in biological systems, its derivatives and related compounds can be used in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with potential medicinal properties.
Industry: It is used in the production of specialty chemicals, including solvents, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,2,4-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a transition state in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Chloro-2,2,4-trimethylpentane: Similar in structure but with a shorter carbon chain.
1-Chloro-2,2,4-trimethylheptane: Similar in structure but with a longer carbon chain.
2-Chloro-2,4,4-trimethylpentane: A positional isomer with the chlorine atom attached to a different carbon.
Uniqueness: 1-Chloro-2,2,4-trimethylhexane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. Its branched structure provides steric hindrance, affecting the reaction mechanisms and the stability of intermediates formed during chemical reactions.
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
1-chloro-2,2,4-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(2)6-9(3,4)7-10/h8H,5-7H2,1-4H3 |
Clave InChI |
OSXUTCLBBXNCCT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)




![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)





